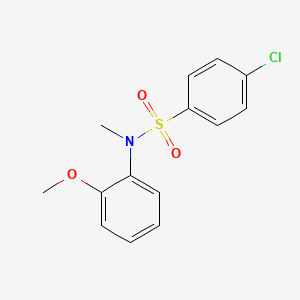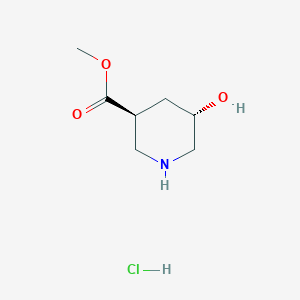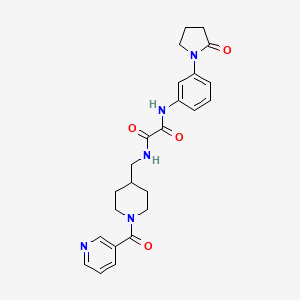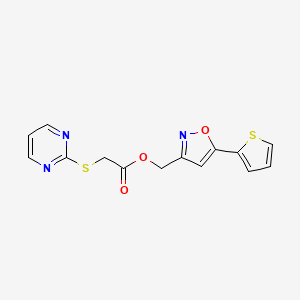
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C27H20ClN3O5 and its molecular weight is 501.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid, along with its derivatives, has been the subject of various synthesis and characterization studies. A prominent field of research focuses on synthesizing novel derivatives of 1,3,4-oxadiazoles containing different phenyl moieties and studying their structural and chemical properties. For instance, Adimule et al. (2014) synthesized a series of novel 1,3,4-oxadiazoles derivatives, characterized them using spectral analyses, and evaluated their anticancer properties against different cell lines, highlighting the compound's potential in therapeutic applications Adimule et al..
Reactivity and Chemical Transformations
Studies have also explored the reactivity of compounds structurally similar to 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid. For instance, Nikolaenkova et al. (2019) investigated the reaction of α-hydroxyamino oximes with ethyl glyoxylate, forming various carboxylic acid ethyl esters, and highlighted the influence of substituents like chlorophenyl and methoxyphenyl on the reaction outcomes Nikolaenkova et al..
Applications in Receptor Agonist Synthesis
The compound and its derivatives have found use in synthesizing receptor agonists. Hou et al. (2017) reported the stereospecific scale-up synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, emphasizing the role of compounds like 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid in creating potent and selective receptor agonists Hou et al..
Heterocyclic Rearrangement Studies
Heterocyclic compounds related to 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid have been studied for their capacity to undergo rearrangement reactions. For example, Potkin et al. (2012) detailed the conversion of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles, showcasing the compound's versatility in chemical transformations Potkin et al..
Propriétés
IUPAC Name |
3-[4-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O5/c1-34-21-12-8-17(9-13-21)22(26-29-25(31-36-26)19-6-10-20(28)11-7-19)14-16-2-4-18(5-3-16)23-15-24(27(32)33)35-30-23/h2-13,15,22H,14H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRTXTPBAYMJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C3=NOC(=C3)C(=O)O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2591236.png)



![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)






![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)
![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)
![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)